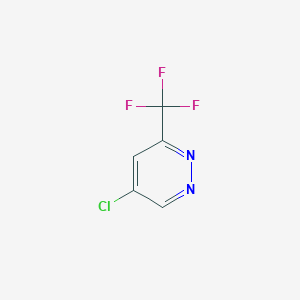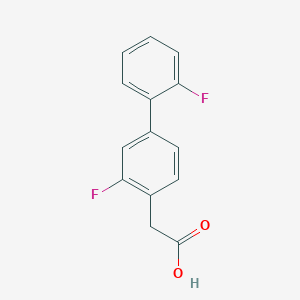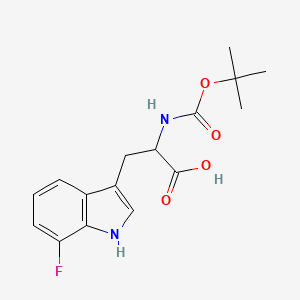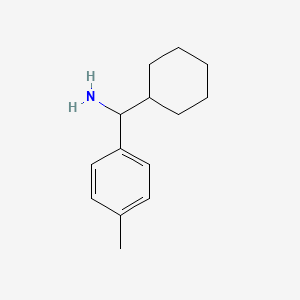
Cyclohexyl(4-methylphenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl(4-methylphenyl)methanamine is an organic compound with the molecular formula C14H21N It is a derivative of methanamine, where the hydrogen atoms are substituted by a cyclohexyl group and a 4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexyl(4-methylphenyl)methanamine can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with 4-methylbenzyl chloride under basic conditions. The reaction typically proceeds as follows:
- Dissolve cyclohexylamine in a suitable solvent such as ethanol.
- Add 4-methylbenzyl chloride to the solution.
- Stir the mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous hydrogenation process. This method involves the use of benzene methanamine as a raw material and a ruthenium catalyst in a fixed bed reactor. The reaction conditions are optimized to achieve high conversion rates and product selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexyl(4-methylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Cyclohexyl(4-methylphenyl)methanone or cyclohexyl(4-methylphenyl)aldehyde.
Reduction: Secondary or tertiary amines with additional alkyl groups.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
Cyclohexyl(4-methylphenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of surfactants, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cyclohexyl(4-methylphenyl)methanamine involves its interaction with specific molecular targets. For instance, it may act as an antagonist to certain steroid hormone receptors, thereby modulating various biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Cyclohexyl(4-methylphenyl)methanamine can be compared with other similar compounds such as:
Cyclohexylamine: A simpler amine with only a cyclohexyl group.
4-Methylbenzylamine: An amine with a 4-methylphenyl group.
Cyclohexyl(3-methylphenyl)methanamine: A structural isomer with the methyl group in a different position.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C14H21N |
|---|---|
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
cyclohexyl-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C14H21N/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h7-10,12,14H,2-6,15H2,1H3 |
Clé InChI |
JPEBAKBEFZYTJO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C2CCCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Propenoic acid, 2-methyl-, 2-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]propylamino]ethyl ester](/img/structure/B15090424.png)
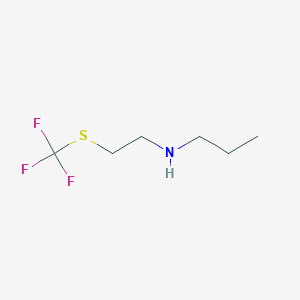
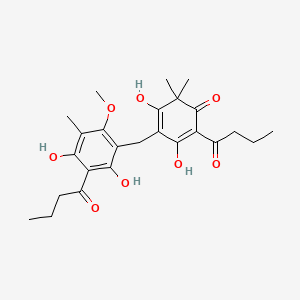
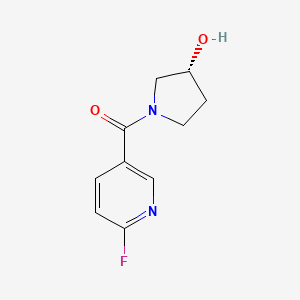
![Methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate](/img/structure/B15090454.png)
![[(1S,3Z,7Z,9R,10R)-9-hydroxy-3,7-dimethyl-10-propan-2-ylcyclodeca-3,7-dien-1-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B15090456.png)
![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octanamide](/img/structure/B15090457.png)
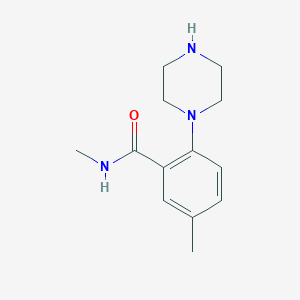
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(ethylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B15090461.png)
